

Physical properties of 5-Hydroxy-4-octanone solubility and boiling point

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Hydroxy-4-octanone

Cat. No.: B1296008

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of 5-Hydroxy-4-octanone

This guide provides a detailed overview of the core physical properties of **5-Hydroxy-4-octanone**, with a specific focus on its solubility and boiling point. The information is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies for handling and characterizing this compound.

Physical and Chemical Properties

5-Hydroxy-4-octanone is an organic compound with the molecular formula $C_8H_{16}O_2$.^[1] It is characterized by a hydroxyl group and a ketone group on an eight-carbon chain.^[1] Also known as Butyroin, it is a yellowish liquid with a sweet, slightly pungent, buttery, or nut-like odor.^{[1][2]} ^{[3][4][5]}

Data Summary

The following table summarizes the key quantitative physical properties of **5-Hydroxy-4-octanone**.

Property	Value	Conditions
Boiling Point	187.7 °C	at 760 mmHg[2]
80-82 °C	at 10 mmHg[3][4][6][7]	
Solubility	Almost insoluble	in Water[1][2][4][5][7]
Soluble	in Alcohol[1][2][4][5][7] & Oils[7]	
18.6 g/L (Predicted)	in Water[8]	
Density	0.916 g/mL	at 25 °C[3][4][6][7]
Melting Point	-10 °C	
Flash Point	175 °F (79.4 °C)	[3][7]
pKa	13.13 ± 0.20 (Predicted)	[2][3]
Refractive Index	n _{20/D} 1.4315	[3][4][6][7]
Vapor Pressure	0.172 mmHg	at 25 °C[2][3]

Experimental Protocols

Accurate determination of physical properties is critical for the application of **5-Hydroxy-4-octanone** in research and development. The following sections detail standard laboratory protocols for measuring its boiling point and solubility.

Protocol 1: Determination of Boiling Point (Capillary Method)

This micro method is suitable for determining the boiling point of a liquid with a small sample volume. The boiling point is identified as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[9]

Apparatus:

- Thiele tube or similar heating apparatus (e.g., aluminum block on a hot plate)

- Thermometer
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Heat source (Bunsen burner or hot plate)
- Sample of **5-Hydroxy-4-octanone**

Procedure:

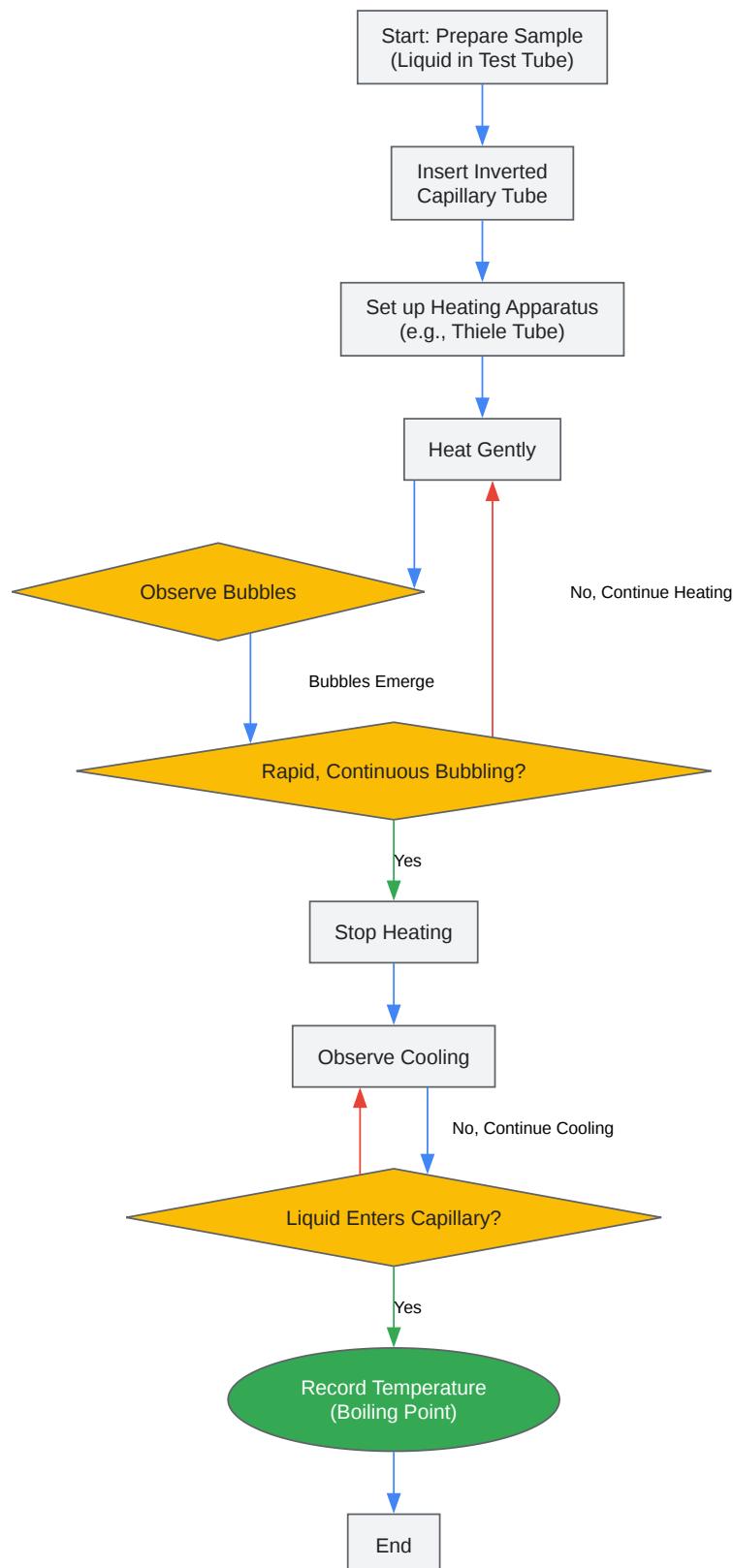
- Sample Preparation: Place a few milliliters of **5-Hydroxy-4-octanone** into the small test tube.
- Capillary Insertion: Insert the capillary tube into the test tube with its open end submerged in the liquid.[\[10\]](#)
- Apparatus Setup: Attach the test tube to the thermometer. Immerse the setup in a heating bath (like the paraffin oil in a Thiele tube or an aluminum block) ensuring the sample is below the level of the heating medium.
- Heating: Begin heating the apparatus gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[\[11\]](#)
- Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.[\[11\]](#)
- Cooling and Measurement: Turn off the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn up into the capillary tube.[\[9\]](#)[\[11\]](#) Record this temperature.

Protocol 2: Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[\[12\]](#) It involves saturating the solvent with the solute over a sufficient period to reach equilibrium.

Apparatus:

- Flasks with stoppers (e.g., Erlenmeyer flasks)
- Orbital shaker or magnetic stirrer with a temperature-controlled environment
- Analytical balance
- Centrifuge and/or filtration system (e.g., syringe filters)
- Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
- Solvent (e.g., water, ethanol)
- Sample of **5-Hydroxy-4-octanone**


Procedure:

- Preparation: Add an excess amount of **5-Hydroxy-4-octanone** to a flask containing a known volume of the chosen solvent (e.g., water). The excess solid is necessary to ensure a saturated solution is formed.[\[12\]](#)
- Equilibration: Seal the flask and place it in a shaker or on a stirrer in a constant temperature bath. Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[\[12\]](#)
- Phase Separation: After equilibration, allow the mixture to stand to let the undissolved solute settle. To ensure complete separation of the saturated solution from the excess solid, the sample should be centrifuged or filtered.[\[12\]](#)
- Analysis: Carefully extract an aliquot of the clear, saturated supernatant.

- Quantification: Dilute the aliquot with the solvent as necessary and analyze its concentration using a pre-calibrated analytical method (e.g., HPLC).
- Calculation: The solubility is reported in units such as g/L or mol/L based on the measured concentration in the saturated solution.

Diagrams and Visualizations

To further clarify the experimental process, the following workflow diagram illustrates the capillary method for boiling point determination.

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination via Capillary Method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 5-Hydroxy-4-octanone | 116296-89-0 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. 5-Hydroxy-4-octanone [chembk.com]
- 4. 5-Hydroxy-4-octanone | 496-77-5 [chemicalbook.com]
- 5. Butyroin | C8H16O2 | CID 219794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 5-Hydroxy-4-octanone CAS#: 496-77-5 [m.chemicalbook.com]
- 8. contaminantdb.ca [contaminantdb.ca]
- 9. Video: Boiling Points - Concept [jove.com]
- 10. byjus.com [byjus.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- To cite this document: BenchChem. [Physical properties of 5-Hydroxy-4-octanone solubility and boiling point]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1296008#physical-properties-of-5-hydroxy-4-octanone-solubility-and-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com